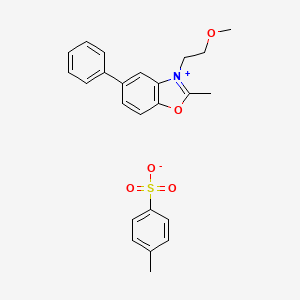
3-(2-methoxyethyl)-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxyethyl)-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate is a complex organic compound with a unique structure that combines a benzoxazolium core with a methoxyethyl side chain and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methoxyethylamine with a suitable benzoxazole derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the benzoxazolium ion. The final step involves the addition of 4-methylbenzenesulfonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-methoxyethyl)-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The methoxyethyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoxazolium core can be reduced to form benzoxazole derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl side chain can yield methoxyacetic acid, while reduction of the benzoxazolium core can produce benzoxazole.
Applications De Recherche Scientifique
3-(2-methoxyethyl)-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 3-(2-methoxyethyl)-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate involves its interaction with specific molecular targets. The benzoxazolium core can interact with nucleic acids and proteins, potentially disrupting their normal function. The methoxyethyl side chain may enhance the compound’s solubility and facilitate its cellular uptake. The phenyl group can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyethyl acetate: A solvent with similar structural features but different applications.
1-(2-Methoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: Compounds with similar side chains but different core structures.
(S)-Metoprolol: A β-blocker with a methoxyethyl side chain, used in cardiovascular medicine.
Uniqueness
3-(2-methoxyethyl)-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate is unique due to its combination of a benzoxazolium core, methoxyethyl side chain, and phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
63123-41-1 |
|---|---|
Formule moléculaire |
C24H25NO5S |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
3-(2-methoxyethyl)-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H18NO2.C7H8O3S/c1-13-18(10-11-19-2)16-12-15(8-9-17(16)20-13)14-6-4-3-5-7-14;1-6-2-4-7(5-3-6)11(8,9)10/h3-9,12H,10-11H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clé InChI |
HMHRSYYUNKHLLK-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


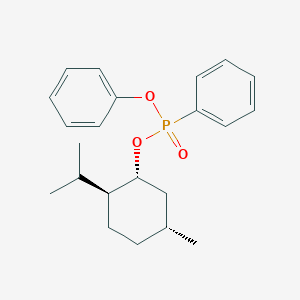
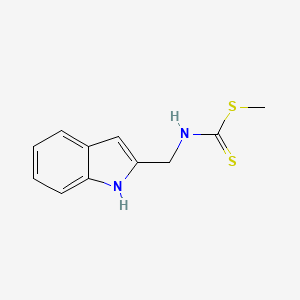
![6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12914448.png)
![3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12914455.png)
![N-[(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B12914473.png)
![3-Methyl-4-(thiophen-2-yl)[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12914474.png)
![4'-(5-Methyl-1,3-benzoxazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12914475.png)


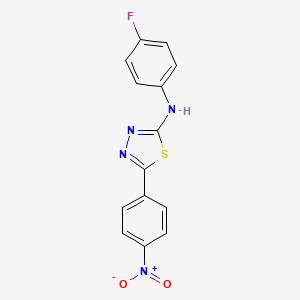
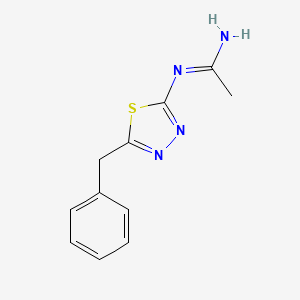

![6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B12914525.png)
![Methyl 5-[(furan-3-carbonyl)amino]hexanoate](/img/structure/B12914527.png)
